molecular formula C17H14N2O4S B14737562 6-Hydroxy-5-((4-methylphenyl)diazenyl)-2-naphthalenesulfonic acid CAS No. 6283-28-9

6-Hydroxy-5-((4-methylphenyl)diazenyl)-2-naphthalenesulfonic acid

Cat. No.: B14737562
CAS No.: 6283-28-9
M. Wt: 342.4 g/mol
InChI Key: SMQYMAVYZRHNIE-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a dye in the textile industry and as a pH indicator in laboratories.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid typically involves the diazotization of p-toluidine followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. The reaction conditions generally include:

    p-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with 6-hydroxy-2-naphthalenesulfonic acid in an alkaline medium (pH 8-10) to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of automated systems for precise control of temperature, pH, and reagent addition.
  • Efficient purification techniques such as crystallization and filtration to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The hydroxyl and sulfonic acid groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and chlorosulfonic acid.

Major Products

    Oxidation: Formation of azoxy compounds.

    Reduction: Formation of p-toluidine and 6-hydroxy-2-naphthalenesulfonic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid has several scientific research applications:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in the textile industry for coloring fabrics.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid primarily involves its ability to undergo reversible protonation and deprotonation, which leads to color changes. The molecular targets and pathways include:

    Protonation/Deprotonation: The hydroxyl and sulfonic acid groups can gain or lose protons, leading to changes in the electronic structure and color of the compound.

    Complex Formation: The compound can form stable complexes with metal ions and other molecules, which can be utilized in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid
  • 6-Hydroxy-5-(m-tolylazo)-2-naphthalenesulfonic acid
  • 6-Hydroxy-5-(o-tolylazo)-2-naphthalenesulfonic acid

Uniqueness

6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. This uniqueness affects its reactivity, color properties, and applications compared to other similar compounds.

Properties

CAS No.

6283-28-9

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

6-hydroxy-5-[(4-methylphenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C17H14N2O4S/c1-11-2-5-13(6-3-11)18-19-17-15-8-7-14(24(21,22)23)10-12(15)4-9-16(17)20/h2-10,20H,1H3,(H,21,22,23)

InChI Key

SMQYMAVYZRHNIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O

Origin of Product

United States

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